![molecular formula C14H7BrN2 B14175512 9-Bromobenzo[h]isoquinoline-5-carbonitrile CAS No. 919293-29-1](/img/structure/B14175512.png)
9-Bromobenzo[h]isoquinoline-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromobenzo[h]isoquinoline-5-carbonitrile is a heterocyclic aromatic compound that contains a bromine atom, a benzo[h]isoquinoline core, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromobenzo[h]isoquinoline-5-carbonitrile typically involves the bromination of benzo[h]isoquinoline derivatives. One common method is the reaction of benzo[h]isoquinoline with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted reactions. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
9-Bromobenzo[h]isoquinoline-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines, thiols, or alkyl groups, using appropriate nucleophiles and reaction conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzo[h]isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
9-Bromobenzo[h]isoquinoline-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antiviral, and antimicrobial properties.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: The compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 9-Bromobenzo[h]isoquinoline-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Benzo[h]isoquinoline: Lacks the bromine and carbonitrile groups, making it less reactive in certain chemical reactions.
9-Chlorobenzo[h]isoquinoline-5-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
9-Iodobenzo[h]isoquinoline-5-carbonitrile: Contains an iodine atom, which can affect its electronic properties and reactivity.
Uniqueness
9-Bromobenzo[h]isoquinoline-5-carbonitrile is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the carbonitrile group, which can enhance its electronic properties. These features make it a versatile compound for use in different scientific and industrial applications.
属性
CAS 编号 |
919293-29-1 |
|---|---|
分子式 |
C14H7BrN2 |
分子量 |
283.12 g/mol |
IUPAC 名称 |
9-bromobenzo[h]isoquinoline-5-carbonitrile |
InChI |
InChI=1S/C14H7BrN2/c15-11-2-1-9-5-10(7-16)12-3-4-17-8-14(12)13(9)6-11/h1-6,8H |
InChI 键 |
CJBAVQSHNIXXDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C3C=NC=CC3=C(C=C21)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


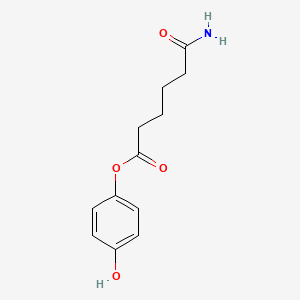
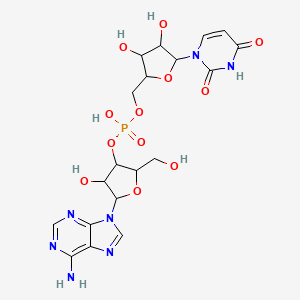
![Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14175445.png)
![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)
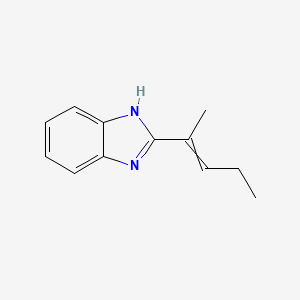
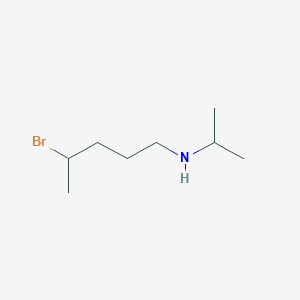
![11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine](/img/structure/B14175469.png)
![8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B14175479.png)
![2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-](/img/structure/B14175490.png)
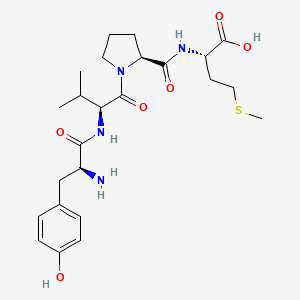
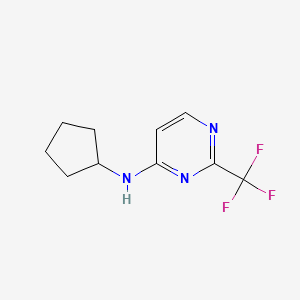
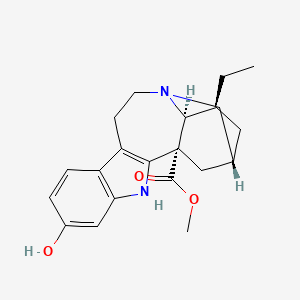
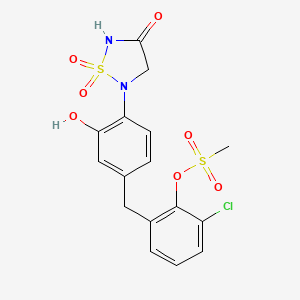
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
